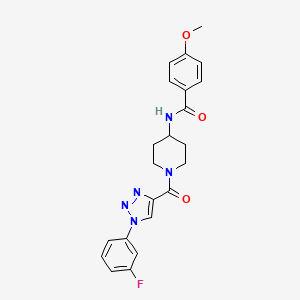
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a chemically intricate compound synthesized for specialized applications. The compound's structure boasts a blend of functional groups that render it particularly interesting for research in various scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple reaction steps, starting with the formation of the 1H-1,2,3-triazole ring. The construction of this triazole ring often employs the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne. Following the formation of the triazole, subsequent functionalization steps include the introduction of the 3-fluorophenyl and piperidin-4-yl groups. Coupling reactions and amidation processes are utilized to attach the 4-methoxybenzamide moiety.
Industrial Production Methods
For large-scale production, the process parameters are optimized to enhance yield and purity. Catalysts, solvents, and temperature conditions are carefully controlled. For instance, transition metal catalysts like copper(I) are frequently employed in the triazole formation, while peptide coupling agents like EDCI are used for amidation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound undergoes oxidation, particularly at the piperidine moiety, under the influence of oxidizing agents such as PCC or DMSO.
Reduction: The carbonyl group in the 4-methoxybenzamide part can be reduced using agents like LiAlH4, leading to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution (SNAr) reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, Jones reagent.
Reduction: LiAlH4, NaBH4.
Substitution: NaOH, KOH, halides.
Major Products
Oxidation: Conversion to piperidin-4-one derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of nucleophiles like amines or thiols onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
This compound's unique structure makes it valuable in several fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its triazole ring is known to inhibit certain enzymes, making it useful for studying enzyme mechanisms.
Medicine: Potential therapeutic agent due to its binding affinity to biological targets such as receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties, like advanced polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide exerts its effects often revolves around its ability to interact with specific molecular targets. The triazole ring can chelate metal ions, modulating enzyme activity. The fluorophenyl group enhances binding specificity through hydrophobic interactions, while the piperidine ring confers conformational flexibility.
Comparación Con Compuestos Similares
Unique Characteristics
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide: Similar backbone but lacks the fluorine atom, which may affect binding affinity and specificity.
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide: Chlorine substituted instead of fluorine, potentially altering electronic properties and reactivity.
List of Similar Compounds
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide.
Each of these compounds has unique attributes that affect its chemical behavior and potential applications. This intricate comparison underscores the role of subtle structural changes in determining the compound's properties and uses.
This should cover everything you need to know about N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide. Let me know what else you’re curious about!
Propiedades
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-19-7-5-15(6-8-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-4-2-3-16(23)13-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGIWDYVKFKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)
![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)
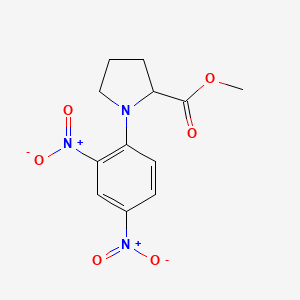
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2516066.png)
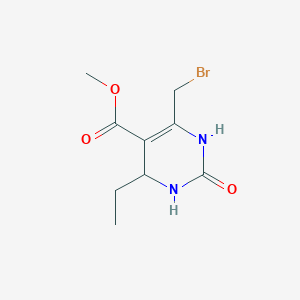
![1-(4-fluorophenyl)-3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}thiourea](/img/structure/B2516070.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
![5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)
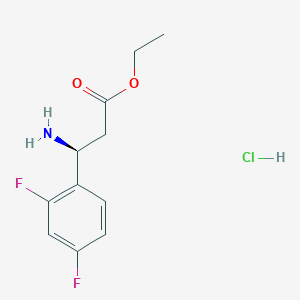
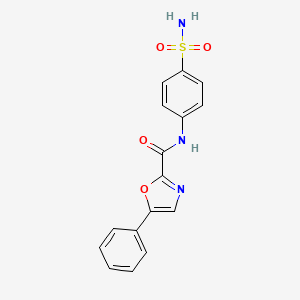
![6-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2516077.png)

